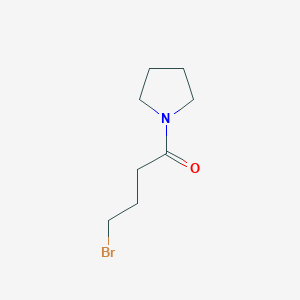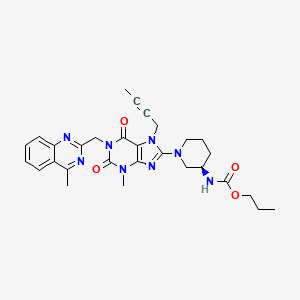![molecular formula C16H18N2O3S B13351326 [2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-methylsulfanylpyridine-3-carboxylate CAS No. 744241-68-7](/img/structure/B13351326.png)
[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-methylsulfanylpyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl 2-(methylthio)nicotinate is a complex organic compound that features a pyrrole ring and a nicotinate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl 2-(methylthio)nicotinate typically involves multi-step organic reactions. One common method involves the condensation of a pyrrole derivative with a nicotinic acid ester under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and minimize human error .
化学反応の分析
Types of Reactions
2-Oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
2-Oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl 2-(methylthio)nicotinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
作用機序
The mechanism of action of 2-Oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .
類似化合物との比較
Similar Compounds
Similar compounds include other pyrrole and nicotinate derivatives, such as:
- 2-Oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl 2-aminonicotinate
- 1-Oxyl-2,2,5,5-tetramethylpyrroline-3-methyl methanethiosulfonate .
Uniqueness
What sets 2-Oxo-2-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethyl 2-(methylthio)nicotinate apart is its unique combination of functional groups, which confer specific chemical and biological properties.
特性
CAS番号 |
744241-68-7 |
|---|---|
分子式 |
C16H18N2O3S |
分子量 |
318.4 g/mol |
IUPAC名 |
[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H18N2O3S/c1-10-8-13(11(2)18(10)3)14(19)9-21-16(20)12-6-5-7-17-15(12)22-4/h5-8H,9H2,1-4H3 |
InChIキー |
YCOIZTLERANSIN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N1C)C)C(=O)COC(=O)C2=C(N=CC=C2)SC |
溶解性 |
3.9 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


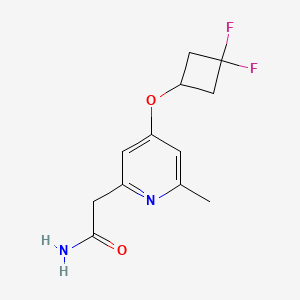
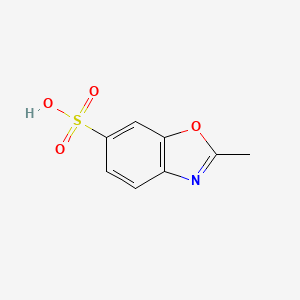
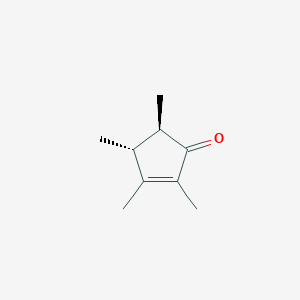
![Rel-(3aR,6aS)-2-methylhexahydrocyclopenta[c]pyrrol-4(1H)-one](/img/structure/B13351281.png)
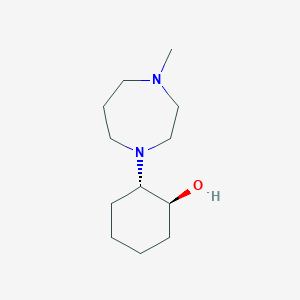
![trans-2-[(2-Fluorophenyl)amino]cyclobutan-1-ol](/img/structure/B13351289.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13351295.png)
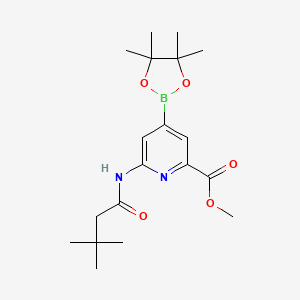
![(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13351303.png)
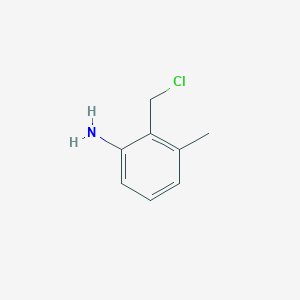
![6-(2-Methoxybenzyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351309.png)
